N-benzhydryl-2-chloropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

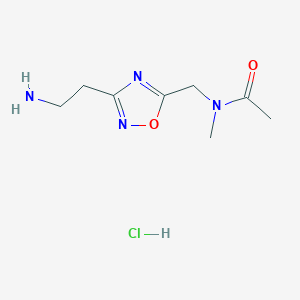

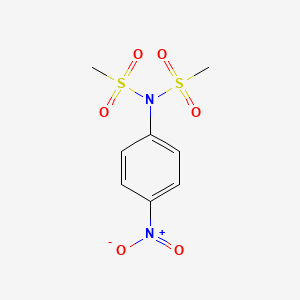

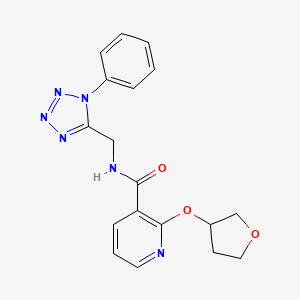

The molecular structure of “N-benzhydryl-2-chloropyridine-3-carboxamide” consists of 19 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom.Aplicaciones Científicas De Investigación

Catalytic Applications

The synthesis and catalytic applications of ligands and complexes derived from N-benzhydryl-2-chloropyridine-3-carboxamide have been explored in various research studies. One significant application is in the field of ethylene polymerization, where these complexes serve as catalysts. For instance, a series of ligands based on 2-(2-benzhydrylbenzenamino)pyridine were synthesized and used with nickel halides to produce nickel dihalide complexes. These complexes, upon activation, exhibited high catalytic activities towards ethylene polymerization, resulting in branched polyethylenes with narrow polydispersity (Sun et al., 2012).

Synthesis and Characterization

In another study, the synthesis of N-(2-benzamide)pyridine-2'-carboxamide and its employment as a ligand for transition metal complexes is reported. These complexes were prepared and characterized in solid state, showcasing a variety of stereochemistries assigned based on extensive characterization techniques. This research highlights the versatility of this compound derivatives in forming complex structures with metals, which could have implications in materials science and catalysis (Manessi‐Zoupa et al., 1994).

Photogeneration of Cations

The photogeneration of benzhydryl cations from substituted N-benzhydryl pyridinium salts has also been investigated. This process involves the use of laser flash irradiation to yield benzhydryl cations, demonstrating a novel method for generating reactive intermediates that could find applications in synthetic organic chemistry and photopharmacology (Nigst et al., 2012).

Pharmaceutical Applications

Additionally, some studies have delved into the potential pharmaceutical applications of derivatives of this compound. For example, compounds synthesized from this chemical scaffold showed antibacterial activity against various bacterial strains, indicating the potential for developing new antibacterial agents (Mobinikhaledi et al., 2006).

Material Science and Crystal Engineering

In material science, the synthesis and structural analysis of silver(I) complexes with this compound ligands have been conducted. These studies provide insights into the molecular geometry and stabilization mechanisms of such complexes, which could have implications for the development of new materials with specific optical or electronic properties (Shi et al., 2010).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s worth noting that similar compounds have been reported to exhibit their effects through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Related compounds have been known to influence a variety of biochemical pathways, leading to diverse downstream effects .

Result of Action

Similar compounds have been reported to exhibit a range of effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

N-benzhydryl-2-chloropyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O/c20-18-16(12-7-13-21-18)19(23)22-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCJTUMHHHECCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=C(N=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetate](/img/structure/B2823585.png)

![8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2823599.png)

![N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2823600.png)

![4-(4-chlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2823602.png)

![1-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B2823603.png)

![3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2823607.png)